molecular formula C7H6BrClZn B13707173 (4-Bromobenzyl)zinc(ii) chloride

(4-Bromobenzyl)zinc(ii) chloride

Cat. No.: B13707173
M. Wt: 270.9 g/mol
InChI Key: JFTKFQHIZRFMSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobenzyl)zinc(II) chloride is an organometallic reagent with applications in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized aromatic compounds. It is synthesized via transmetallation or direct insertion, often starting from 4-bromobenzyl chloride (CAS 589-17-3), a commercially available benzyl halide derivative. This compound’s utility stems from the bromine atom’s ability to participate in halogen-based reactions and the zinc center’s role in facilitating nucleophilic substitutions or couplings . Its structural and electronic properties make it valuable in constructing complex molecules, such as carbon nanotubes and bioactive agents .

Properties

Molecular Formula

C7H6BrClZn

Molecular Weight

270.9 g/mol

IUPAC Name

zinc;1-bromo-4-methanidylbenzene;chloride

InChI

InChI=1S/C7H6Br.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

JFTKFQHIZRFMSV-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Br.[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Overview:

This approach involves the direct insertion of zinc metal into a suitable halogenated aromatic precursor, typically under controlled thermal and atmospheric conditions. The process is often facilitated by activators or additives to enhance zinc reactivity.

Procedure:

  • Reactants: Aromatic halide (preferably 4-bromobenzyl halide), zinc dust or granules.
  • Conditions: Elevated temperatures (~70°C to 100°C), inert atmosphere (nitrogen or argon), and sometimes the presence of catalytic or activating agents.
  • Steps:
    • Dissolve or suspend 4-bromobenzyl halide in anhydrous solvent like tetrahydrofuran (THF).
    • Add zinc dust in stoichiometric excess (usually 1.1 to 2 equivalents).
    • Heat the mixture under stirring, maintaining an inert atmosphere.
    • Optionally, include additives such as lithium chloride or copper salts to promote insertion efficiency.
    • Continue stirring for 12–24 hours to ensure complete insertion.

Advantages:

  • Simplicity and directness.
  • Suitable for scale-up.
  • High purity of organozinc intermediates when properly controlled.

Use of Additives and Catalysts for Enhanced Zinc Insertion

Role of Additives:

Research indicates that the addition of halide salts like lithium chloride significantly enhances zinc insertion efficiency by forming more reactive zinc halide complexes, thus facilitating the formation of (4-bromobenzyl)zinc(II) chloride.

Typical Protocol:

  • Dissolve 4-bromobenzyl halide in anhydrous THF.
  • Add zinc dust (1.1 equivalents) along with 0.2 equivalents of lithium chloride.
  • Heat at 70°C to 80°C under inert atmosphere.
  • Stir for 24 hours, monitoring reaction progress via NMR or GC-MS.

Supporting Data:

  • Metzger et al. (2008) demonstrated that zinc insertion into aromatic halides in the presence of lithium chloride yields high-purity arylzinc compounds with yields exceeding 95%.

Alternative Synthesis via Organometallic Transmetallation

Methodology:

  • Synthesize a suitable organozinc intermediate via transmetallation from other organometallics, such as Grignard reagents or organolithiums, followed by transmetalation with zinc chloride.

Procedure:

  • Prepare 4-bromobenzyl Grignard reagent by reacting 4-bromobenzyl chloride with magnesium turnings in anhydrous diethyl ether.
  • Quench with zinc chloride solution to form this compound.

Advantages:

  • Better control over stoichiometry.
  • Potentially milder conditions.

Limitations:

  • Additional synthetic steps.
  • Sensitivity to moisture and air.

Industrial-Scale Synthesis: Patented Methods

Patented Process (US9731978B2):

A notable industrial method involves the use of zinc oxide and alkali compounds to generate zinc chloride in situ, which then reacts with aromatic halides under controlled pH and temperature conditions. This method emphasizes low impurity levels and process simplicity.

  • Key Features:
    • Use of zinc oxide and hydrochloric acid to generate zinc chloride.
    • Addition of specific quaternary ammonium salts as inducers or phase-transfer catalysts.
    • Reaction at controlled pH (0–3) to favor zinc insertion.
    • Post-reaction filtration, washing, and drying to isolate this compound.

Process Summary:

  • Dissolve zinc oxide in hydrochloric acid to form zinc chloride.
  • Add 4-bromobenzyl halide with stirring.
  • Introduce phase-transfer catalysts or inducers to improve yield.
  • Maintain reaction temperature around 80°C.
  • Filter, wash, and dry to obtain high-purity organozinc compound.

Notes and Considerations

  • Purity Control: The choice of raw materials and reaction conditions critically impacts the purity of this compound, especially for pharmaceutical or electronic applications.
  • Moisture Sensitivity: Organozinc compounds are highly sensitive to moisture and oxygen; thus, all procedures require rigorous inert atmosphere techniques.
  • Reaction Monitoring: Techniques such as NMR spectroscopy, IR spectroscopy, and GC-MS are essential for confirming insertion completion and purity.
  • Environmental and Safety Aspects: Zinc dust handling necessitates appropriate safety measures due to its pyrophoric nature; waste management should adhere to environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzylzinc chloride undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are often complex organic molecules used in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Bromobenzylzinc chloride solution has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It serves as a reagent in the synthesis of biologically active compounds.

    Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-bromobenzylzinc chloride involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, such as oxidative addition and reductive elimination, facilitated by transition metal catalysts. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .

Comparison with Similar Compounds

Table 1: Structural Parameters of Halogenated Benzyl Derivatives

Compound C–Cl Bond (Å) C–Br Bond (Å) Key Angles (°)
4-Bromobenzyl chloride 1.806(5) 1.898(4) 118.1–121.6 (C–C–C)
4-Chlorobenzyl chloride 1.785(3) 119.2–121.0 (C–C–C)
Benzyl chloride 1.76 120.0 (C–C–C)

Crystal Packing and Intermolecular Interactions

  • 4-Bromobenzyl chloride exhibits weak Br⋯Cl interactions (3.5544(11) Å), slightly below the sum of van der Waals radii. The absence of π-stacking (shortest intercentroid distance: 4.442(3) Å) contributes to its volatility and irritancy .
  • 4-Chlorobenzyl chloride shows similar halogen interactions but with Cl⋯Cl contacts, leading to distinct packing motifs .

Comparison of Physical Properties

Table 2: Physical Properties of Benzyl Halides

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
4-Bromobenzyl chloride 205.47 36–40 230–235
4-Chlorobenzyl chloride 161.03 29–31 215–220
Benzyl chloride 126.58 -43 179

The higher melting point of 4-bromobenzyl chloride compared to its chloro analog reflects increased molecular weight and stronger halogen-based intermolecular forces .

Nucleophilic Substitution

  • 4-Bromobenzyl chloride undergoes SN2 reactions with nucleophiles like NaCN to form 4-bromobenzyl cyanide ().
  • Organozinc reactivity: (4-Bromobenzyl)zinc(II) chloride participates in cross-couplings (e.g., Suzuki-Miyaura) due to the stability of the zinc-carbon bond. In contrast, (4-chlorobenzyl)zinc(II) chloride exhibits lower reactivity in such reactions due to weaker C–Cl bond polarization .

Table 3: Anticancer Activity of Zinc Complexes

Compound Cell Line (IC50, µg/mL) Reference Drug (IC50, µg/mL)
Zn-4-bromobenzyl (25b) A2780: 0.1 µM (active) Docetaxel: 0.1 µM (less active)
Zn-4-chlorobenzyl (24a) A-549: 1.97 Cisplatin: 2.56
  • The 4-bromobenzyl zinc complex (25b) demonstrates superior activity against ovarian (A2780) and prostate (Du-145) cancer cells compared to chloro analogs, attributed to enhanced lipophilicity and halogen bonding with biological targets .

Biological Activity

(4-Bromobenzyl)zinc(II) chloride is a zinc complex that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by the presence of a bromobenzyl group coordinated to zinc, exhibits various biological effects that are crucial for therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7_7H6_6BrClZn, with a molecular weight of approximately 233.37 g/mol. The structure features a zinc ion coordinated with a bromobenzyl ligand, which influences its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including anticancer properties, insulin-mimetic effects, and potential interactions with cellular mechanisms.

Anticancer Activity

Studies have shown that zinc complexes can exhibit cytotoxic effects against various cancer cell lines. For instance, zinc complexes with nitrogen donor ligands have demonstrated IC50_{50} values comparable to cisplatin in HeLa and KB cancer cell lines, indicating their potential as anticancer agents . Specifically, this compound was evaluated for its antiproliferative effects on tumor cells:

  • Cell Lines Tested : HeLa (cervical cancer), KB (oral cancer), and LO-2 (normal liver cell line).
  • IC50_{50} Values : Comparable to cisplatin, with lower toxicity against normal cells .

The biological activity of this compound can be attributed to its interaction with cellular components:

  • Cell Cycle Arrest : Zinc complexes have been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells, thereby inhibiting proliferation .
  • Reactive Oxygen Species (ROS) : Zinc ions can interfere with mitochondrial function and generate ROS, which may contribute to their cytotoxic effects against tumor cells .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds:

Study Findings
Study 1Demonstrated significant cytotoxicity against HeLa cells with an IC50_{50} similar to cisplatin.
Study 2Evaluated insulin-mimetic activity; showed enhanced glucose uptake in vitro.
Study 3Investigated cellular uptake efficiency; revealed better binding affinity with DNA compared to free ligands.

Q & A

Q. What is the mechanism of nucleophilic substitution reactions involving (4-bromobenzyl)zinc(II) chloride?

The reaction of 4-bromobenzyl chloride with nucleophiles (e.g., NaCN) proceeds via an SN2 mechanism , where the nucleophile attacks the electrophilic carbon bonded to the chlorine atom. The leaving group (Cl⁻) is displaced, forming products like 4-bromobenzyl cyanide. Ethanol acts as a polar aprotic solvent, stabilizing the transition state. Confirmatory techniques include monitoring reaction progress via TLC and characterizing products using NMR .

Q. How can the purity of this compound be assessed after synthesis?

Purity is validated using:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and detect impurities.
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Cl: 1.806 Å, C–Br: 1.898 Å) and molecular conformation .
  • Melting Point Analysis : Deviations from the literature value (36–40°C) indicate impurities .

Q. What are the key synthetic routes for preparing this compound?

Common methods include:

  • Transmetallation : Reaction of 4-bromobenzyl chloride with zinc dust in anhydrous THF under inert conditions.
  • Grignard Analogues : Substituting magnesium with zinc in halogen exchange reactions. Ensure moisture-free environments to prevent hydrolysis. Optimize stoichiometry using kinetic studies .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physical properties of this compound?

The crystal structure reveals weak dispersive Br⋯Cl interactions (distance: 3.554 Å) and no π-stacking (intercentroid distance: 4.442 Å). These minimal interactions explain its volatility and low melting point. Computational modeling (e.g., Mercury software) can correlate lattice energy with sublimation tendencies .

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

Discrepancies arise from:

  • Reagent Purity : Trace moisture reduces zinc reactivity; use Karl Fischer titration to verify solvent dryness.
  • Temperature Control : Exothermic reactions may require cooling (0–5°C) to suppress side products.
  • Catalyst Optimization : Additives like LiCl enhance zinc activation. Compare yields under standardized conditions .

Q. How does the electronic environment of the benzyl group affect the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing bromine at the para position polarizes the C–Zn bond, increasing electrophilicity. This enhances reactivity in Negishi couplings with aryl halides. Contrast with non-halogenated analogs using DFT calculations (e.g., charge distribution analysis) .

Q. What are the stability challenges of this compound under varying storage conditions?

The compound is sensitive to:

  • Moisture : Hydrolysis forms 4-bromobenzyl alcohol; store under argon with molecular sieves.
  • Light : UV exposure may cleave the C–Zn bond; use amber glassware.
  • Temperature : Decomposes above 40°C; monitor via thermogravimetric analysis (TGA) .

Methodological Considerations

  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare reaction conditions.
  • Safety Protocols : Handle phosgene byproducts in fume hoods; employ rubber gloves and gas scrubbers .
  • Advanced Characterization : Pair SC-XRD with Hirshfeld surface analysis to map intermolecular interactions .

For further reading, consult crystallographic databases (e.g., Cambridge Structural Database) and reaction optimization studies in Org. Synth. .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.